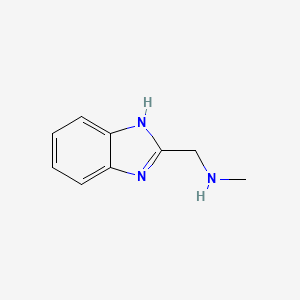

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mononuclear copper(II) complex was synthesized using 1,1-bis(1H-benzoimidazol-2-ylmethyl)cyclohexane . Another study reported the synthesis and characterization of two cadmium(II) complexes based on the bidentate ligands 1,1-bis(1H-benzoimidazol-2-ylmethyl)cyclohexane .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, a study conducted vibrational spectroscopy, quantum computational, and molecular docking studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . Another study reported the optimized molecular structure of 1-(1H-Benzoimidazol-2-yl)-N-methylmethanamine .

Wissenschaftliche Forschungsanwendungen

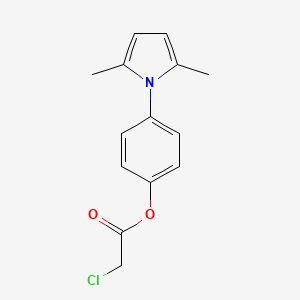

- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Methods : These fungicides are applied in agriculture to prevent and control various plant diseases caused by fungi .

- Results : The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

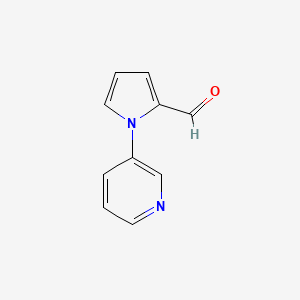

- Application : A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine .

- Methods : In the presence of N,N-dimethylformamide/sulfur, (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone was obtained .

- Results : A wide range of quinoxalines and (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .

Benzimidazole Fungicides

Selective Synthesis of Benzimidazole Derivatives

- Application : The practical application of commercialized lithium-ion batteries (LIBs) currently faces challenges due to using liquid electrolytes (LEs), including limited energy density and insufficient safety performance. The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address these challenges .

- Methods : The most promising application is the in-situ polymerization strategy. The in-situ polymerization strategy can achieve good interfacial contact between SPEs and electrodes, significantly reducing the interfacial resistance .

- Results : The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .

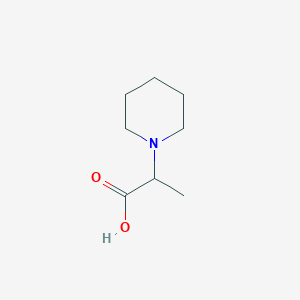

- Application : This compound, with the CAS Number 98997-01-4, is used in chemical reactions due to its specific properties .

- Methods : The compound is used as a reagent in various chemical reactions .

- Results : The outcomes of these reactions depend on the specific conditions and other reagents used .

In-situ Polymerization of Solid-State Polymer Electrolytes for Lithium Metal Batteries

Chemical Properties of (1H-BENZOIMIDAZOL-2-YLMETHYL)-METHYL-AMINE

- Application : Benzimidazole derivatives have been found to possess promising anticancer properties. They can interact with various enzymes and receptors in cancer cells, disrupting their growth and proliferation .

- Methods : These compounds are often used in research settings, where they are tested against various types of cancer cells in vitro or in vivo .

- Results : While the specific results can vary depending on the derivative and the type of cancer, many benzimidazole derivatives have shown potential as anticancer agents .

- Application : Benzimidazole derivatives are commonly used as anthelmintics in veterinary medicine. They are effective against a broad range of parasites, including roundworms, tapeworms, and other helminths .

- Methods : These drugs are typically administered orally to animals, and they work by inhibiting the parasites’ metabolic processes .

- Results : Benzimidazole anthelmintics are generally effective and safe, making them a popular choice for the treatment and prevention of parasitic infections in animals .

Benzimidazole in Anticancer Research

Benzimidazole in Veterinary Medicine

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHYOMCAAAAAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390240 | |

| Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |

CAS RN |

98997-01-4 | |

| Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

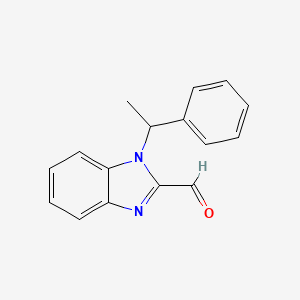

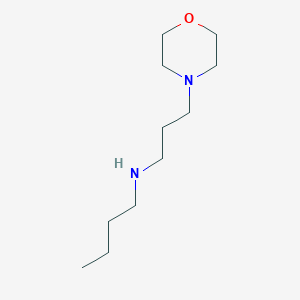

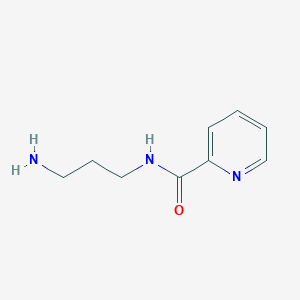

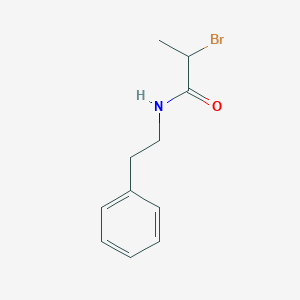

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

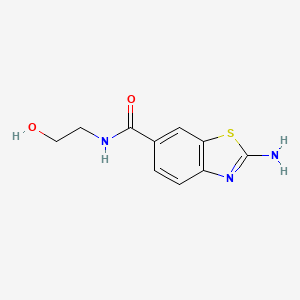

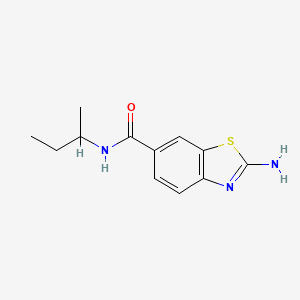

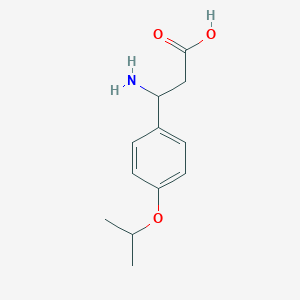

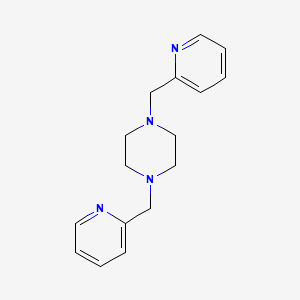

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)